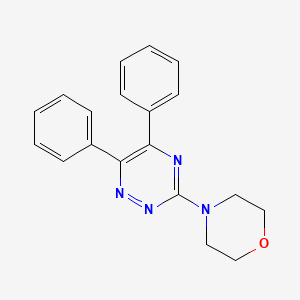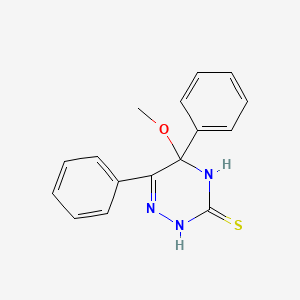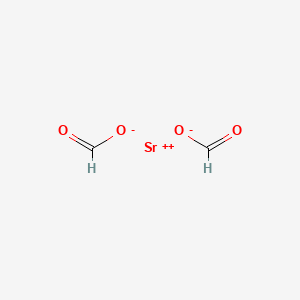
Strontium formate
概要
説明
Strontium formate is an inorganic compound with the chemical formula ( \text{Sr(HCOO)}_2 ). It is a salt formed by the reaction of strontium hydroxide or strontium carbonate with formic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Strontium formate can be synthesized through several methods. One common method involves the reaction of strontium hydroxide with formic acid: [ \text{Sr(OH)}_2 + 2 \text{HCOOH} \rightarrow \text{Sr(HCOO)}_2 + 2 \text{H}_2\text{O} ]
Another method involves the reaction of strontium carbonate with formic acid: [ \text{SrCO}_3 + 2 \text{HCOOH} \rightarrow \text{Sr(HCOO)}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, this compound is typically produced by reacting strontium carbonate with formic acid under controlled conditions. The reaction is carried out in a reactor where the temperature and pressure are carefully monitored to ensure complete conversion of the reactants to the desired product. The resulting this compound is then purified and dried to obtain the final product.
化学反応の分析
Types of Reactions
Strontium formate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form strontium carbonate and carbon dioxide.
Reduction: It can be reduced to form strontium metal and formic acid.
Substitution: this compound can undergo substitution reactions with other acids to form different strontium salts.
Common Reagents and Conditions
Oxidation: The oxidation of this compound typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Reduction reactions may involve reducing agents like hydrogen gas or metals such as zinc.
Substitution: Substitution reactions often involve acids like hydrochloric acid or sulfuric acid.
Major Products Formed
Oxidation: Strontium carbonate and carbon dioxide.
Reduction: Strontium metal and formic acid.
Substitution: Various strontium salts depending on the acid used.
科学的研究の応用
Strontium formate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other strontium compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential effects on bone metabolism and its role in bone regeneration.
Medicine: It is investigated for its potential use in treating osteoporosis and other bone-related disorders.
Industry: this compound is used in the production of strontium-based materials and as a component in certain industrial processes.
作用機序
The mechanism of action of strontium formate involves its interaction with biological systems, particularly in bone metabolism. Strontium ions are known to stimulate bone formation by osteoblasts and reduce bone resorption by osteoclasts. This dual action makes this compound a potential therapeutic agent for bone-related disorders. The molecular targets and pathways involved include the activation of the calcium-sensing receptor and the modulation of signaling pathways related to bone metabolism.
類似化合物との比較
Strontium formate can be compared with other similar compounds such as:
Strontium carbonate: Used in similar applications but has different solubility and reactivity properties.
Strontium acetate: Another strontium salt with distinct chemical properties and uses.
Strontium nitrate: Commonly used in pyrotechnics and has different reactivity compared to this compound.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for applications in bone metabolism research and industrial processes. Its ability to undergo various chemical reactions and its role in stimulating bone formation set it apart from other strontium compounds.
特性
IUPAC Name |
strontium;diformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O2.Sr/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWRHZACHXRMCI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2O4Sr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64-18-6 (Parent) | |
| Record name | Strontium formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50890514 | |
| Record name | Formic acid, strontium salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
592-89-2 | |
| Record name | Strontium formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formic acid, strontium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formic acid, strontium salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Strontium diformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STRONTIUM FORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U0UMU37YK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[[4-(Methylthio)phenyl]methyl]-1-piperazinyl]-(4-nitrophenyl)methanone](/img/structure/B1222546.png)
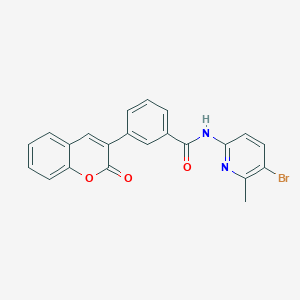
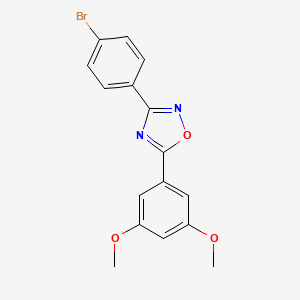
![1-(4-Ethoxyphenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1222551.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[2-(phenylmethyl)-4-quinazolinyl]thio]ethanone](/img/structure/B1222554.png)
![10-Methyl-3-(2-phenylethyl)-2-propan-2-ylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B1222557.png)
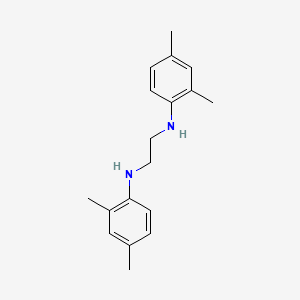
![4-methylbenzoic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1222561.png)
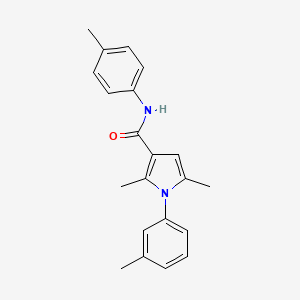
![1,3-Benzothiazole-6-carboxylic acid [2-[(3,5-dichloro-4-methyl-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1222564.png)
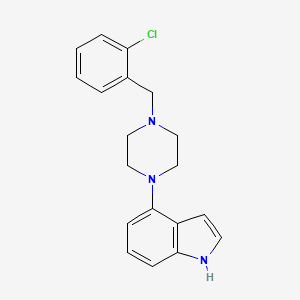
![N-[[1,3-dioxo-2-(phenylmethyl)-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]-4-methoxybenzamide](/img/structure/B1222569.png)
